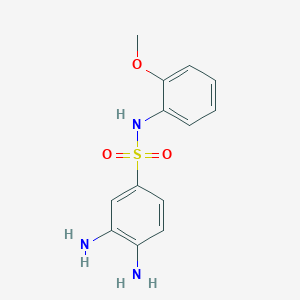

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

Description

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide (CAS: 379725-41-4) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with two amino groups at positions 3 and 4, and a 2-methoxyphenyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₅N₃O₃S, with a molar mass of 293.34 g/mol . This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog No. sc-347315) for research use, priced at $334.00 (1 g) and $970.00 (5 g) .

Properties

IUPAC Name |

3,4-diamino-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-19-13-5-3-2-4-12(13)16-20(17,18)9-6-7-10(14)11(15)8-9/h2-8,16H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBXIRYZQXIXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Intermediate Formation

The foundational method for synthesizing 3,4-diaminobenzenesulfonamide derivatives involves sulfonation of o-nitroaniline (2-nitroaniline) with chlorosulfonic acid. In this step, chlorosulfonic acid reacts with o-nitroaniline at 0–5°C to form an intermediate sulfonic acid derivative, which is subsequently treated with aqueous ammonia to yield 3-nitro-4-sulfonamidobenzenesulfonamide (intermediate b).

Key Reaction Parameters

Reduction of Nitro Groups

The nitro groups in intermediate b are reduced to amino groups using a homogeneous catalytic system comprising iron(III) chloride and hydrazine hydrate in ethanol. This method avoids the use of solid catalysts like iron powder, which generates problematic iron sludge, and replaces expensive palladium catalysts.

Reduction Conditions

- Catalyst system : FeCl₃ (0.01–0.05 mol per mol of intermediate b) and hydrazine hydrate (0.5–1 mol per mol of intermediate b).

- Reaction temperature : 60–80°C under reflux.

- Yield : 95–96% with >99% purity.

Adaptation for N-(2-Methoxy-Phenyl) Substituent

To introduce the 2-methoxyphenyl group, the amidation step is modified by replacing aqueous ammonia with 2-methoxyaniline. This necessitates adjusting reaction stoichiometry and temperature to accommodate the less nucleophilic aromatic amine.

Direct Sulfonation of 1,2-Diaminobenzene

Sulfonation with Anhydrous Sulfuric Acid

An alternative route involves sulfonating 1,2-diaminobenzene (ortho-phenylenediamine) with anhydrous sulfuric acid at 100–160°C for 1–20 hours. This method directly yields 3,4-diaminobenzenesulfonic acid, which is precipitated by diluting the reaction mixture with water or ice to 30–75% sulfuric acid concentration.

Advantages

Conversion to Sulfonamide

The sulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), followed by reaction with 2-methoxyaniline.

Critical Considerations

- Amino group protection : The diamino groups require acetylation or benzoylation before sulfonation to prevent undesired side reactions.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity of 2-methoxyaniline.

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| o-Nitroaniline route | 95.3 | 99.0 | Homogeneous catalysis, no solid waste |

| 1,2-Diaminobenzene | 85–90 | 97.5 | Direct sulfonation, fewer steps |

Industrial Scalability

The o-nitroaniline route is favored for large-scale production due to its tolerance for variable stoichiometries and simplified workup. In contrast, the 1,2-diaminobenzene method requires stringent temperature control and amino protection, increasing operational complexity.

Mechanistic Insights and Optimization

Role of Hydrazine Hydrate in Reduction

Hydrazine hydrate acts as both a reducing agent and a hydrogen donor in the FeCl₃-catalyzed system. The mechanism proceeds via electron transfer from Fe²⁺ (generated in situ) to nitro groups, facilitating their reduction to amines without over-reduction.

Solvent Effects in Amidation

Ethanol, used in the o-nitroaniline route, provides optimal solubility for intermediates while suppressing hydrolysis of the sulfonyl chloride. Substituting ethanol with methanol or isopropanol reduces yields by 10–15% due to increased byproduct formation.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide exhibits significant antimicrobial activity. Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), this compound effectively disrupts bacterial growth and replication, similar to other sulfonamides like sulfamethoxazole and sulfadiazine .

Case Study: Antibacterial Efficacy

In a study evaluating various sulfonamide derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Research has shown that it inhibits dihydropteroate synthase effectively in vitro, leading to reduced folate synthesis in bacterial cells. This inhibition was quantitatively assessed through enzyme assays that revealed effective concentrations similar to those of established sulfonamides .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound possesses moderate absorption characteristics with a favorable safety profile at therapeutic doses. Toxicity assessments in animal models have shown no severe adverse effects at doses up to 2000 mg/kg, suggesting its potential for safe clinical use .

Industrial Applications

Beyond its medicinal uses, this compound is also utilized in the industrial sector for the production of dyes and pigments. The unique structural features of this compound allow it to serve as a building block for synthesizing more complex chemical compounds used in various applications.

Future Directions in Research

Further research is necessary to explore the full therapeutic potential of this compound. Areas for future exploration include:

- Combination Therapies : Investigating synergistic effects with other antibiotics to enhance efficacy.

- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with target enzymes.

- Broader Spectrum Testing : Evaluating its efficacy against a wider range of pathogens to establish its versatility as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of sulfonamides are highly dependent on substituents attached to the aromatic ring and sulfonamide nitrogen. Below is a comparative analysis of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide and its analogs:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

Methoxy Group (Target Compound): The 2-methoxy substituent is electron-donating, which may reduce the acidity of the sulfonamide NH compared to electron-withdrawing groups. This could influence binding affinity to targets like carbonic anhydrase . Moderate polarity due to the methoxy group may enhance aqueous solubility compared to nonpolar analogs.

Trifluoromethyl Group (Analog 1) :

- The CF₃ group is strongly electron-withdrawing, increasing the acidity of the sulfonamide proton. This property is advantageous in enzyme inhibition (e.g., carbonic anhydrase), where deprotonation enhances coordination to metal ions .

- Higher molar mass (331.31 g/mol) and lipophilicity compared to the methoxy analog.

However, its smaller size compared to CF₃ or methoxy may limit steric effects .

tert-Butyl Group (Analog 3) :

Commercial and Research Relevance

- Target Compound: Available from Santa Cruz Biotechnology, indicating its use in biochemical assays or medicinal chemistry research .

- Trifluoromethyl Analog : Offered by CymitQuimica (Ref: 10-F896281), highlighting industrial interest in fluorinated sulfonamides for drug discovery .

- Chloro and tert-Butyl Analogs: No commercial sources identified in the provided evidence, suggesting these may be niche research compounds.

Biological Activity

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This structural similarity is crucial for its biological activity.

The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. By mimicking PABA, the compound effectively disrupts bacterial growth and replication processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains. Its activity is often compared with traditional antibiotics.

- Enzyme Inhibition : Investigations have shown that it can inhibit specific enzymes related to bacterial metabolism and growth.

Antimicrobial Activity

A study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values reported were as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4-8 |

| Mycobacterium abscessus | 4-8 |

| Mycobacterium smegmatis | 4-8 |

| Mycobacterium tuberculosis | 0.5-1.0 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against resistant strains .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies demonstrated that it effectively inhibited dihydropteroate synthase, leading to reduced folate synthesis in bacteria. This inhibition was quantitatively assessed through enzyme assays, revealing effective concentrations similar to those of established sulfonamides .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that the compound has moderate absorption characteristics with a favorable safety profile at therapeutic doses. Toxicity assessments indicated no severe adverse effects in animal models at doses up to 2000 mg/kg .

Future Directions

Further research is needed to explore the full potential of this compound in clinical settings. Potential areas of exploration include:

- Combination Therapies : Investigating synergistic effects with other antibiotics.

- Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with target enzymes.

- Broader Spectrum Testing : Evaluating efficacy against a wider range of pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide, and what key reaction parameters influence yield and purity?

- Methodological Answer: Synthesis typically involves sulfonylation of 2-methoxyaniline with a sulfonyl chloride derivative, followed by regioselective nitration and reduction steps. Critical parameters include:

- Temperature control (e.g., maintaining <5°C during sulfonylation to prevent side reactions) .

- Catalyst selection (e.g., palladium on carbon for hydrogenation of nitro groups) .

- Solvent optimization (polar aprotic solvents like DMF for improved solubility of intermediates) .

- Data Note: Yields >70% are achievable with strict anhydrous conditions and inert atmospheres.

Q. How is the compound characterized, and what analytical techniques are essential for confirming its structural integrity?

- Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns on aromatic rings and sulfonamide linkage .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy) .

- HPLC-PDA (>95% purity threshold) to detect residual solvents or unreacted intermediates .

- Data Note: X-ray crystallography is recommended for resolving ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity or biological activity?

- Methodological Answer: Contradictions in reactivity (e.g., unexpected substitution patterns) can be addressed via:

- Kinetic isotope effect studies to distinguish between radical vs. ionic pathways .

- Computational modeling (DFT calculations) to predict regioselectivity in electrophilic substitutions .

- For biological activity discrepancies:

- Dose-response assays (IC50/EC50 comparisons across cell lines) to assess target specificity .

- Metabolic stability tests (e.g., liver microsome assays) to rule out rapid degradation artifacts .

Q. How can computational modeling predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Employ:

- Molecular docking (AutoDock Vina) to screen binding affinities with target proteins (e.g., carbonic anhydrase isoforms) .

- Molecular dynamics simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .

- Pharmacophore mapping to identify critical functional groups (e.g., sulfonamide’s role in hydrogen bonding) .

- Data Note: Validate predictions with SPR (surface plasmon resonance) for real-time binding kinetics .

Experimental Design Considerations

Q. What experimental frameworks optimize the study of structure-activity relationships (SAR) for this compound?

- Methodological Answer:

- Scaffold diversification : Synthesize analogs with modified methoxy/diamino groups to assess electronic effects .

- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .

- Crystallographic studies : Resolve 3D interactions between the compound and active sites (e.g., sulfonamide-Zn²+ coordination in enzymes) .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for nitration steps, reducing batch variability .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

- Design of experiments (DoE) : Multivariate analysis identifies critical process parameters (CPPs) for Quality by Design (QbD) workflows .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

- Methodological Answer:

- Nonlinear regression (GraphPad Prism) to calculate Hill coefficients and EC50 values .

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in cytotoxicity assays .

- Receiver operating characteristic (ROC) curves to evaluate selectivity between target vs. off-target effects .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Metabolite identification (LC-MS/MS) to detect active/inactive derivatives .

- Toxicogenomics : RNA-seq to identify off-target gene expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.